
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine typically involves the chlorination of 2-methoxy-6-methylpyrimidine followed by amination. One common method involves the reaction of 4-chloro-2-methoxy-6-methylpyrimidine with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylpyrimidine: Similar structure but lacks the methoxy group.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a methoxy group.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom.
Uniqueness
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is unique due to the presence of both a chlorine and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H8ClN3O |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(7)10-6(9-3)11-2/h8H2,1-2H3 |
Clave InChI |
WFNLQBSAGJBWDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)OC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


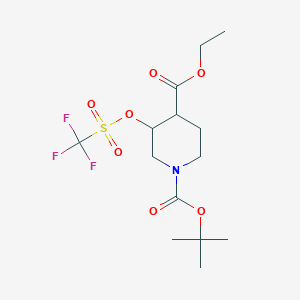
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
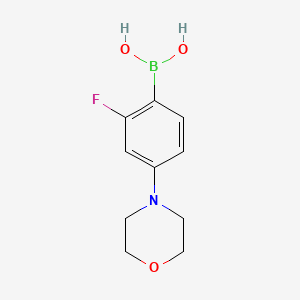
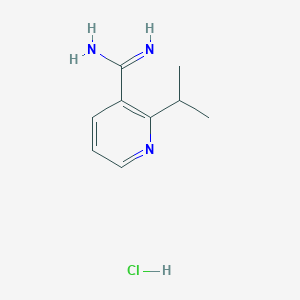
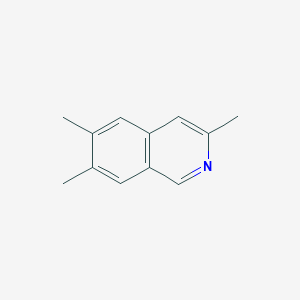
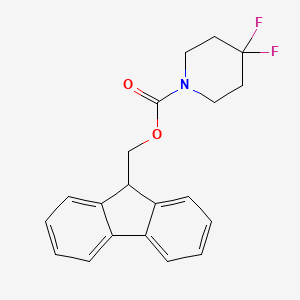

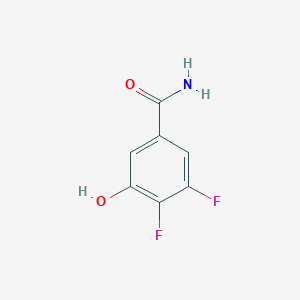
![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)

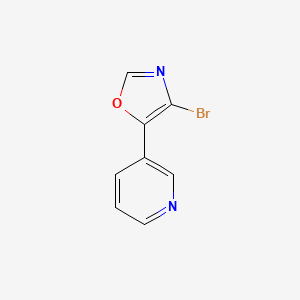
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)

